molecular formula C12H26O4Si B12287383 Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate

Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate

Cat. No.: B12287383
M. Wt: 262.42 g/mol
InChI Key: NUWWQAFGGXZMNF-UHFFFAOYSA-N
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Description

Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate is an organic compound that features a tert-butyl(dimethyl)silyl group attached to a hydroxybutanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate typically involves the protection of hydroxy groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride . The process involves the following steps:

    Protection of Hydroxy Group: The hydroxy group of the starting material is protected by reacting it with tert-butyl(dimethyl)silyl chloride in the presence of imidazole.

    Esterification: The protected hydroxy compound is then esterified with ethyl groups to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the tert-butyl(dimethyl)silyl group.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with different protecting groups or functional groups.

Scientific Research Applications

Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate involves its interaction with molecular targets through its functional groups. The tert-butyl(dimethyl)silyl group provides steric protection, while the hydroxy and ester groups participate in various chemical reactions. These interactions facilitate the compound’s role as an intermediate in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate is unique due to its specific combination of functional groups, which provide both steric protection and reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.

Properties

Molecular Formula

C12H26O4Si

Molecular Weight

262.42 g/mol

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate

InChI

InChI=1S/C12H26O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h10,13H,7-9H2,1-6H3

InChI Key

NUWWQAFGGXZMNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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